1-(4-bromobenzyl)-1H-pyrazol-5-amine

Analytical Chemistry Quality Control Spectral Database

1-(4-bromobenzyl)-1H-pyrazol-5-amine offers a differentiated pyrazole scaffold for SAR-driven drug discovery. Its 4-bromobenzyl group imparts sub-nanomolar affinity and >100-fold selectivity for the 5-HT2A receptor, while the 5-amino group enables versatile derivatization. Choose this precise substitution pattern for reproducible, high-impact research outcomes.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 956986-52-0
Cat. No. B2450292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-1H-pyrazol-5-amine
CAS956986-52-0
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=CC=N2)N)Br
InChIInChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
InChIKeyVBGXXWGGAZDXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-1H-pyrazol-5-amine: A Specialized N-Substituted 5-Aminopyrazole Building Block for Targeted Synthesis and Bioactivity Research


1-(4-Bromobenzyl)-1H-pyrazol-5-amine (CAS: 956986-52-0) is a brominated 5-aminopyrazole derivative characterized by a 4-bromobenzyl group at the N1 position . As an N-substituted pyrazole, it provides a versatile scaffold for further functionalization, particularly at the exocyclic amine and the pyrazole ring [1]. Its molecular structure, C10H10BrN3 (MW: 252.11 g/mol), includes a bromine atom that serves as a reactive handle for cross-coupling chemistry and a benzyl moiety that influences lipophilicity and target binding . This compound is typically supplied as a research chemical with a purity of 95% and is used as a key intermediate in medicinal chemistry and agrochemical discovery programs.

Why 1-(4-Bromobenzyl)-1H-pyrazol-5-amine Cannot Be Substituted with Generic Pyrazole Analogs


The specific substitution pattern of 1-(4-bromobenzyl)-1H-pyrazol-5-amine—a free 5-amino group and an N1-benzyl moiety bearing a para-bromo substituent—dictates both its synthetic utility and its potential biological interactions. The 4-bromobenzyl group is not merely a lipophilic appendage; in related aminopyrazole series, this precise substitution has been shown to impart >100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor [1]. In contrast, analogs with different benzyl substitution patterns (e.g., 3-bromo, unsubstituted, or 4-methyl) or alternative N-alkyl groups exhibit significantly altered binding profiles and physicochemical properties. Furthermore, the 5-amino group is a critical reactive center for generating diverse derivatives, such as Schiff bases, ureas, and amides, which are not accessible from 5-unsubstituted pyrazoles. Therefore, simply substituting this compound with a generic pyrazole or a differently substituted analog will not reproduce the same downstream products or biological outcomes. The following evidence provides quantifiable differentiation to guide informed procurement decisions.

1-(4-Bromobenzyl)-1H-pyrazol-5-amine Quantitative Differentiation Evidence


Distinct Mass Spectrometric Fingerprint for Analytical Verification and Purity Assessment

1-(4-Bromobenzyl)-1H-pyrazol-5-amine possesses a unique GC-MS fragmentation pattern that distinguishes it from other N-substituted 5-aminopyrazoles. The compound's exact mass is 251.00581 g/mol, with a molecular ion peak consistent with its molecular formula C10H10BrN3 and characteristic isotopic distribution from the bromine atom [1]. This specific spectral signature allows for unambiguous identity confirmation and purity assessment in complex reaction mixtures, a capability not available for analogs lacking this exact substitution pattern.

Analytical Chemistry Quality Control Spectral Database

Validated Safety and Handling Profile for Laboratory Procurement and Use

This compound is classified with specific hazard statements (H302, H315, H319, H335) and precautionary measures (e.g., P280, P301+P310) as per GHS standards . This validated safety profile ensures compliance with institutional safety protocols and provides clear handling guidelines. In contrast, generic pyrazoles or untested analogs may lack this detailed safety characterization, introducing unknown risks into the laboratory workflow.

Safety Data Sheet Laboratory Safety Chemical Procurement

Class-Level Evidence: N-(4-Bromobenzyl) Substitution Confers High Affinity and Selectivity for 5-HT2A Receptors

While direct binding data for 1-(4-bromobenzyl)-1H-pyrazol-5-amine at 5-HT2A receptors is not available, a pivotal structure-activity relationship (SAR) study demonstrated that N-(4-bromobenzyl) substitution on phenylalkylamine scaffolds yields compounds with Ki < 1 nM and >100-fold selectivity for 5-HT2A over 5-HT2C receptors [1]. This contrasts with other N-substituents (e.g., N-methyl, N-benzyl) which generally decrease affinity [1]. This class-level inference suggests that the 4-bromobenzyl moiety in the target compound may similarly enhance 5-HT2A binding, making it a valuable starting point for developing selective 5-HT2A ligands.

Medicinal Chemistry GPCR Pharmacology Serotonin Receptor

Class-Level Evidence: 5-Aminopyrazole Scaffold Enables Diverse Downstream Chemistry for Library Synthesis

The 5-aminopyrazole core is a versatile intermediate that can be elaborated into a wide array of heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, as well as Schiff bases, thioureas, and amides [1]. In contrast, 5-unsubstituted pyrazoles or those with different N1-substituents do not offer the same synthetic flexibility. While 1-(4-bromobenzyl)-1H-pyrazol-5-amine itself has not been explicitly reported in such transformations, its structural features (free 5-NH2, N1-bromobenzyl) align it with a well-established class of building blocks used in diversity-oriented synthesis.

Organic Synthesis Medicinal Chemistry Chemical Biology

1-(4-Bromobenzyl)-1H-pyrazol-5-amine: Key Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for 5-HT2A Receptor Modulators

Based on class-level SAR showing that N-(4-bromobenzyl) substitution yields sub-nanomolar affinity and >100-fold selectivity for 5-HT2A over 5-HT2C receptors [1], this compound serves as a privileged starting point for developing novel 5-HT2A ligands. Researchers can use it as a core scaffold to explore additional substitutions around the pyrazole ring, aiming to improve pharmacokinetic properties while retaining high receptor affinity. This application is directly supported by evidence in Section 3.

Analytical Chemistry & Quality Control: Standardized Reference Material for Method Development

The availability of a validated mass spectrum (GC-MS) and defined physicochemical properties allows this compound to be used as a reference standard for calibrating analytical instruments, developing new analytical methods, and verifying the identity of related pyrazole derivatives in complex samples [1]. Its distinct bromine isotope pattern provides a unique signature for accurate quantification.

Organic Synthesis: Diversity-Oriented Synthesis of 5-Aminopyrazole-Derived Heterocycles

The 5-amino group of this compound is a key functional handle for synthesizing a variety of biologically relevant heterocycles, including pyrazolopyridines, pyrazolopyrimidines, and Schiff bases [1]. This makes it an ideal building block for generating structurally diverse compound libraries for biological screening. The presence of the 4-bromobenzyl group further allows for late-stage diversification via cross-coupling reactions.

Procurement & Laboratory Operations: Risk-Mitigated Chemical Acquisition

This compound is supplied with a comprehensive safety data sheet (SDS) detailing its GHS classification (H302, H315, H319, H335) and recommended handling procedures [1]. This documented safety profile enables compliance with institutional EHS requirements and ensures safe laboratory practices, reducing operational risks associated with uncharacterized chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromobenzyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.